rac-syn N,N-Diethyl Norephedrine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

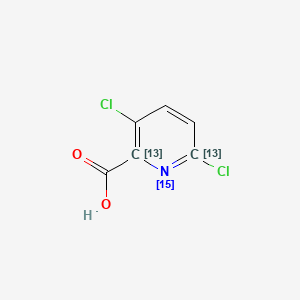

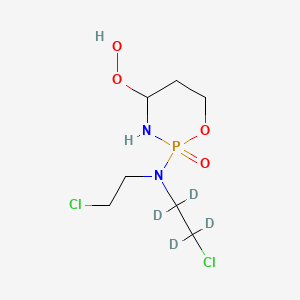

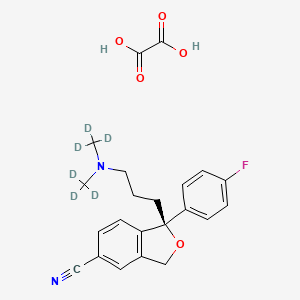

Rac-syn N,N-Diethyl Norephedrine, also known as Rac-syn N,N-Diethyl Norfenefrine, is a synthetic compound that has been used in scientific research and laboratory experiments. It is an amphetamine-like compound that is structurally related to ephedrine and has similar pharmacological properties. Rac-syn N,N-Diethyl Norephedrine is a sympathomimetic drug that acts on the central nervous system and has been used as an anorectic agent in the treatment of obesity.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Toxicology

Rac-syn N,N-Diethyl Norephedrine is used in pharmaceutical toxicology as a certified reference material for highly accurate and reliable data analysis. This compound helps in understanding the pharmacokinetics and metabolism of drugs within the body, which is crucial for drug safety assessments .

Asymmetric Synthesis

It serves as a vicinal amino alcohol for the asymmetric synthesis of optically pure compounds. This is particularly valuable in the production of pharmaceuticals, fine chemicals, and agrochemicals, where the chirality of molecules can significantly affect their biological activity .

Metabolite Analysis

Rac-syn N,N-Diethyl Norephedrine-[d10] is identified as a main labelled metabolite of Diethylpropione, indicating its use in tracing and studying metabolic pathways in pharmacological research .

Ephedrine Synthesis

This compound is involved in the synthesis of ephedrine, which is a medication used to prevent low blood pressure during spinal anesthesia. It has also been used for asthma, narcolepsy, and obesity but is not the preferred treatment .

Fine Chemicals Synthesis

N,N-Diethyl Norephedrine is utilized in the synthesis of fine chemicals through enzymatic processes that offer a greener alternative to traditional chemical synthesis methods .

Agrochemical Production

Its role in the production of agrochemicals highlights its importance in developing pesticides and fertilizers that are more effective and environmentally friendly .

Dynamic Kinetic Resolution

The compound is used in stereoselective synthesis processes such as dynamic kinetic resolution, which is a method used to obtain enantiomerically pure substances from racemic mixtures .

Biosynthetic Pathways

It is also part of new biosynthetic pathways for producing norephedrine, showcasing its potential in biotechnological applications and industrial biosynthesis .

LGC Standards SpringerLink BOC Sci SpringerLink - Pharmacological Effects of Ephedrine Jilin University - Synthesis of Norephedrine Sigma-Aldrich

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of rac-syn N,N-Diethyl Norephedrine can be achieved through the reduction of racemic N,N-Diethyl Pseudoephedrine using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).", "Starting Materials": [ "racemic N,N-Diethyl Pseudoephedrine", "Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)", "Anhydrous ether", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Sodium sulfate (Na2SO4)" ], "Reaction": [ "Dissolve racemic N,N-Diethyl Pseudoephedrine in anhydrous ether", "Add a stoichiometric amount of LiAlH4 or NaBH4 to the solution and stir at room temperature for several hours", "Quench the reaction by adding a small amount of water and then slowly adding dilute HCl until the pH is acidic", "Extract the product with ether and wash the organic layer with water and brine", "Dry the organic layer over Na2SO4 and filter", "Concentrate the filtrate under reduced pressure to obtain the desired product, rac-syn N,N-Diethyl Norephedrine" ] } | |

CAS-Nummer |

34154-81-9 |

Produktname |

rac-syn N,N-Diethyl Norephedrine |

Molekularformel |

C13H21NO |

Molekulargewicht |

207.317 |

IUPAC-Name |

(1S,2S)-2-(diethylamino)-1-phenylpropan-1-ol |

InChI |

InChI=1S/C13H21NO/c1-4-14(5-2)11(3)13(15)12-9-7-6-8-10-12/h6-11,13,15H,4-5H2,1-3H3/t11-,13+/m0/s1 |

InChI-Schlüssel |

JMFCQRKXGIHOAN-WCQYABFASA-N |

SMILES |

CCN(CC)C(C)C(C1=CC=CC=C1)O |

Synonyme |

(R*,R*)-α-[1-(Diethylamino)ethyl]benzenemethanol; threo-1-Phenyl-2-diethylamino-1-propanol; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-[3,4-Bis(ethoxymethoxy)phenyl]oxiranyl][2,4,6-tris(ethoxymethoxy)phenyl]methanone](/img/structure/B564238.png)

![1-[(2S)-Amino-1-oxo-3-phenylpropyl]pyrrolidine mono(trifluoroacetate)](/img/structure/B564244.png)